N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide
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Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H15ClN4O2S2 and its molecular weight is 466.96. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Biological Activities
The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide, due to its complex benzo[d]thiazole structures, has been investigated in various research contexts, primarily focusing on synthetic methodologies and biological applications.
Synthesis and Antimicrobial Activity : One study outlined the synthesis of 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids demonstrating variable and modest activity against bacterial and fungal strains, suggesting a potential route for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Chemoselective Synthesis Approaches : Research on microwave-assisted synthesis introduced novel benzo[d]thiazole- and thiazolopyridine-based compounds inspired by marine topsentines and nortopsentines, showcasing the utility of these compounds in synthesizing polyaromatic carboximidamides (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).
Cancer Research : A significant application was reported in the synthesis of isoxazole derivatives of related benzo[d]thiazol-2-amines, which exhibited potent anticancer activity through p53 activation and mitochondrial-dependent pathways, indicating a promising avenue for cancer treatment (Kumbhare et al., 2014).
VEGFR-2 Inhibition for Cancer Therapy : Another study discovered substituted benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. The study highlighted the compounds’ favorable pharmacokinetics and efficacy in tumor models, underscoring the therapeutic potential of such derivatives (Borzilleri et al., 2006).
Synthetic Methodologies : Investigations into regioselective pyridine metallation chemistry produced novel NK-1 antagonists, demonstrating the synthetic versatility of related compounds in drug discovery (Jungheim et al., 2006).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c1-29-16-9-8-14(23)19-18(16)26-22(31-19)27(12-13-5-4-10-24-11-13)21(28)20-25-15-6-2-3-7-17(15)30-20/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBXZBXOQCFQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.